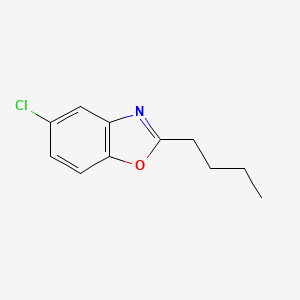

2-Butyl-5-chloro-1,3-benzoxazole

Description

BenchChem offers high-quality 2-Butyl-5-chloro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-5-chloro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFBGGGUYHSOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butyl-5-chloro-1,3-benzoxazole

CAS Number: 866142-97-4

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of 2-Butyl-5-chloro-1,3-benzoxazole. As a member of the benzoxazole class of heterocyclic compounds, this molecule holds potential for further investigation in medicinal chemistry and materials science.[1][2][3]

Molecular and Physicochemical Profile

2-Butyl-5-chloro-1,3-benzoxazole is a substituted benzoxazole with a butyl group at the 2-position and a chlorine atom at the 5-position. The benzoxazole core, a fusion of a benzene and an oxazole ring, is a planar, aromatic system that is a common scaffold in biologically active compounds.[3][4]

Chemical Structure

Caption: Chemical structure of 2-Butyl-5-chloro-1,3-benzoxazole.

Physicochemical Data

The following table summarizes the known and computed physicochemical properties of 2-Butyl-5-chloro-1,3-benzoxazole.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | [5] |

| Molecular Weight | 209.67 g/mol | [5] |

| Purity | ≥90% | [5] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | [5] |

| logP (octanol-water partition coefficient) | 3.8238 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 3 | [5] |

| SMILES | ClC1=CC=C(OC(CCCC)=N2)C2=C1 | [5] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 2-Butyl-5-chloro-1,3-benzoxazole would involve the reaction of 2-amino-4-chlorophenol with pentanoic acid (or a more reactive derivative like pentanoyl chloride or pentanoic anhydride) under dehydrating conditions.

Caption: Proposed synthesis of 2-Butyl-5-chloro-1,3-benzoxazole.

Spectroscopic Data

Although specific spectroscopic data for 2-Butyl-5-chloro-1,3-benzoxazole is not provided in the search results, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[7] For reference, the expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the chlorinated benzene ring, and characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups).

-

¹³C NMR: Resonances for the carbon atoms of the benzoxazole core and the butyl side chain.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (209.67 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Potential Applications and Biological Activity

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][8][9][10] The specific biological profile of 2-Butyl-5-chloro-1,3-benzoxazole has not been extensively reported. However, the presence of the chloro and butyl substituents could modulate its lipophilicity and electronic properties, potentially influencing its biological activity.

Safety and Handling

Specific safety and toxicological data for 2-Butyl-5-chloro-1,3-benzoxazole are not available. However, based on safety data for related chlorinated aromatic compounds, it should be handled with care.[11][12][13] General safety precautions for handling similar chemical compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[11][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] It may be air-sensitive.[11]

-

In case of exposure:

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-Butyl-5-chloro-1,3-benzoxazole is a halogenated benzoxazole derivative with potential for further exploration in various scientific fields, particularly in the development of new therapeutic agents and functional materials. While detailed experimental data is limited in the public domain, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and general safety considerations based on the properties of related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential applications.

References

-

Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. ScienceDirect. [Link]

-

Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH&Co.KG. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

5-Chloro-1,3-benzodioxole. PubChem. [Link]

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

-

2,1-Benzisoxazole, 5-chloro-3-phenyl-. NIST WebBook. [Link]

-

Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]

-

Showing Compound Benzoxazole (FDB004443). FooDB. [Link]

-

Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]

- 7. 866142-97-4|2-Butyl-5-chloro-1,3-benzoxazole| Ambeed [ambeed.com]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemos.de [chemos.de]

Physicochemical Characterization and Synthetic Utility of 2-Butyl-5-chloro-1,3-benzoxazole

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Molecular Identity & Physicochemical Profile[1]

The compound 2-Butyl-5-chloro-1,3-benzoxazole represents a specific lipophilic derivative of the privileged benzoxazole scaffold. In drug discovery, this moiety serves as a critical bioisostere for indole and purine bases, often utilized to modulate potency and solubility profiles in kinase inhibitors (e.g., VEGFR-2 targets) and antimicrobial agents.

The following data consolidates the structural and physical constants required for accurate identification and stoichiometric calculations.

Table 1: Core Physicochemical Data

| Property | Value | Technical Note |

| IUPAC Name | 5-Chloro-2-butyl-1,3-benzoxazole | Numbering starts at O (1), N (3). Cl is at pos 5.[1][2] |

| CAS Number | 866142-97-4 | Verified identifier for database retrieval. |

| Molecular Formula | C₁₁H₁₂ClNO | Carbon count includes the butyl chain (C4) + benzo (C6) + oxazole C (C1). |

| Molecular Weight | 209.67 g/mol | Average mass for stoichiometric scaling. |

| Monoisotopic Mass | 209.0607 Da | For High-Resolution Mass Spectrometry (HRMS). |

| ClogP (Est.) | ~3.8 - 4.2 | High lipophilicity due to the 2-butyl chain and 5-chloro substituent. |

| Physical State | Oil or Low-Melting Solid | Alkyl chains at C2 often lower the melting point relative to aryl analogs. |

Synthetic Architecture

To access 2-Butyl-5-chloro-1,3-benzoxazole with high fidelity, a condensation-cyclodehydration strategy is recommended. This approach minimizes side reactions common in radical-based substitutions.

Retrosynthetic Logic

The most robust disconnection involves breaking the C2-N3 and C2-O1 bonds, revealing two precursors:

-

2-Amino-4-chlorophenol: Provides the halogenated aromatic core.

-

Valeric Acid (Pentanoic Acid): Provides the 5-carbon chain (the carbonyl carbon becomes C2, leaving a 4-carbon butyl tail).

Protocol: Polyphosphoric Acid (PPA) Cyclodehydration

Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent, driving the equilibrium toward the heterocycle.

Step-by-Step Methodology:

-

Reagent Prep: In a round-bottom flask, mix 2-amino-4-chlorophenol (10 mmol, 1.43 g) and valeric acid (11 mmol, 1.12 g).

-

Acid Addition: Add Polyphosphoric Acid (PPA) (15–20 g). High viscosity requires mechanical stirring or a robust magnetic bar.

-

Cyclization: Heat the mixture to 120–130°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The starting aminophenol is polar; the product is non-polar and will move to the solvent front.

-

-

Quenching (Exothermic): Cool to ~60°C, then pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring. The PPA must hydrolyze completely.

-

Neutralization: Adjust pH to ~8–9 using 10% NaOH or saturated NaHCO₃.

-

Observation: The product will oil out or precipitate as a solid.

-

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction flow and logic.

Figure 1: Step-wise synthetic workflow for the PPA-mediated production of the benzoxazole target.

Analytical Validation (Self-Validating Systems)

In drug development, verifying the identity of halogenated intermediates is critical. You must validate the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Mass Spectrometry: The Chlorine Signature

The presence of Chlorine provides a definitive isotopic fingerprint.[3][4] Unlike H, C, or N, Chlorine has two stable isotopes with significant abundance: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

Diagnostic Rule: Look for the molecular ion cluster.[5]

¹H-NMR Expectations (CDCl₃, 400 MHz)

-

Aromatic Region (3H):

-

d ~7.65 ppm (d, J=2 Hz): Proton at C4 (ortho to Cl, meta to N). This is the most deshielded doublet due to the inductive effect of Cl and the ring current.

-

d ~7.30 ppm (d, J=8.5 Hz): Proton at C7 (ortho to O).

-

d ~7.25 ppm (dd): Proton at C6.

-

-

Aliphatic Region (Butyl Chain):

-

t, ~2.9 ppm (2H):

-methylene (attached to C2 of the ring). -

m, ~1.8 ppm (2H):

-methylene. -

m, ~1.4 ppm (2H):

-methylene. -

t, ~0.95 ppm (3H): Terminal methyl group.

-

Visualization: Isotopic Logic

Figure 2: Mass Spectrometry validation logic relying on the natural abundance of Chlorine isotopes.

Pharmacophore Relevance[1][9]

The 2-Butyl-5-chloro-1,3-benzoxazole structure is not merely a chemical curiosity; it is a functional scaffold in medicinal chemistry.

-

Bioisosterism: The benzoxazole ring is a bioisostere of the indole ring (found in tryptophan) and the purine ring (found in ATP). This allows it to fit into the ATP-binding pockets of kinases.

-

Lipophilicity Tuning: The 2-butyl group significantly increases the LogP compared to a methyl or hydrogen substituent. This is often used to improve membrane permeability in cellular assays or to fill hydrophobic pockets in enzyme active sites (e.g., VEGFR-2 inhibition).

-

Chemical Stability: The benzoxazole ring is metabolically stable against oxidation compared to indoles, making it a preferred core for oral drug candidates.

References

-

BenchChem. (2025).[8][9] The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. Retrieved from

-

Vinsova, J., et al. (2012). "Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives." Organic and Medicinal Chemistry Letters, 2:29. Retrieved from

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from

-

Santa Cruz Biotechnology. (2025). 5-Chlorobenzoxazole Product Data. Retrieved from

- Potts, K. T. (1984). "The Chemistry of Heterocyclic Compounds, Benzoxazoles and Other Ring Systems." John Wiley & Sons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Benzoxazole Derivatives in Antimicrobial Research: From Synthesis to Mechanism of Action

An In-Depth Technical Guide for Researchers

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Among the vast landscape of heterocyclic compounds, the benzoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4] This is due to its presence in a wide array of pharmacologically active compounds and its structural similarity to biological purines like adenine and guanine, which may facilitate its interaction with biological macromolecules.[3][5] Benzoxazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making them a focal point of intensive research.[5][6][7][8]

This technical guide provides an in-depth exploration of benzoxazole derivatives for researchers, scientists, and drug development professionals. It details common synthetic routes, provides validated protocols for antimicrobial and cytotoxicity screening, elucidates the primary mechanism of action, and synthesizes key structure-activity relationship (SAR) insights to guide future drug design efforts.

Synthesis of Benzoxazole Derivatives: A Methodological Overview

The versatility of the benzoxazole core lies in its accessible synthesis. The most common and robust methods involve the condensation of ortho-aminophenols (o-aminophenols) with various reagents like carboxylic acids, aldehydes, or their derivatives.[6][9][10] The choice of reactants allows for extensive functionalization of the benzoxazole scaffold, enabling the creation of large compound libraries for screening.

A prevalent synthetic strategy involves the reaction of a substituted 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide to form a 2-mercaptobenzoxazole intermediate.[10][11] This intermediate can then be further modified to yield a variety of derivatives.

Experimental Protocol: Two-Step Synthesis of 2-Substituted Benzoxazole Derivatives

This protocol outlines a representative two-step synthesis, starting from a substituted o-aminophenol. The causality behind this choice is its reliability and the commercial availability of diverse starting materials, allowing for systematic structural modifications.

Step 1: Synthesis of 2-Mercaptobenzoxazole Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve substituted o-aminophenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise while stirring. The formation of a potassium xanthate salt intermediate is an exothermic reaction, requiring careful temperature control to prevent side reactions.

-

Reflux: After the addition is complete, heat the mixture to reflux for 6-8 hours. The refluxing provides the necessary activation energy for the intramolecular cyclization and elimination of H₂S, leading to the formation of the benzoxazole ring.[10]

-

Isolation: Cool the reaction mixture and pour it into ice-cold water. Acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the 2-mercaptobenzoxazole product.

-

Purification: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6][10]

Step 2: Synthesis of Final Derivatives (Example: Schiff Base Formation)

-

Hydrazide Formation: Convert the 2-mercaptobenzoxazole from Step 1 to its corresponding hydrazide by reacting it with hydrazine hydrate.[6]

-

Condensation Reaction: In a flask containing ethanol, mix the 2-mercaptobenzoxazole-hydrazide (1 equivalent) with a selected aromatic aldehyde (1.1 equivalents).[6]

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the hydrazide. Heat the mixture under reflux for 1-4 hours.[6]

-

Isolation and Purification: Upon completion (monitored by TLC), cool the reaction mixture. The resulting Schiff base derivative often precipitates out of the solution. Filter the product, wash with cold water and a small amount of cold ethanol, and dry. Recrystallize from an appropriate solvent to obtain the purified final compound.[6]

Caption: General workflow for the synthesis of benzoxazole derivatives.

Protocols for Antimicrobial and Cytotoxicity Evaluation

A critical aspect of antimicrobial drug discovery is the rigorous and standardized evaluation of a compound's efficacy against pathogens and its safety for host cells.[12] A high therapeutic index—potent antimicrobial activity coupled with low cytotoxicity—is the desired outcome.

Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for quantifying the antimicrobial potency of a compound.[3][13] It determines the lowest concentration of the drug that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli). b. Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth). c. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] d. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13]

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the synthesized benzoxazole derivative in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to cover a broad concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[3]

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the diluted compound. b. Include essential controls: a positive control (broth with a standard antibiotic like Ciprofloxacin), a negative/solvent control (broth with the solvent used for the stock solution), and a growth control (broth with inoculum only).[3] c. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[3]

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Evaluating cytotoxicity is crucial to ensure that the antimicrobial effect is specific to the pathogen and not due to general toxicity to host cells.[12][14] The LDH assay is a reliable method that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[15]

-

Cell Culture: a. Seed eukaryotic cells (e.g., human dermal fibroblasts or keratinocytes) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[16]

-

Compound Treatment: a. Prepare serial dilutions of the benzoxazole derivatives in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Include controls: untreated cells (low control), and cells treated with a lysis buffer to induce maximum LDH release (high control).

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions.

-

LDH Measurement: a. After incubation, carefully transfer a portion of the supernatant from each well to a new plate. b. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions. c. Incubate in the dark at room temperature for 15-30 minutes. The released LDH will catalyze the reduction of the tetrazolium salt into a colored formazan product.

-

Data Analysis: a. Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength (typically ~490 nm). b. Calculate the percentage of cytotoxicity for each compound concentration relative to the high and low controls.[15]

Caption: Workflow for antimicrobial and cytotoxicity screening.

Unraveling the Mechanism of Action

Understanding how a drug works is fundamental to its development. For benzoxazole derivatives, a primary and well-supported mechanism of antibacterial action is the inhibition of DNA gyrase.[1][2][17] DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[18] Crucially, this enzyme is present in bacteria but absent in higher eukaryotes, making it an excellent and selective drug target.[17][18]

Molecular docking and enzymatic assays have shown that benzoxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[17][18] This competitive inhibition prevents ATP hydrolysis, thereby blocking the enzyme's catalytic cycle and leading to a bactericidal effect. Some derivatives have also been shown to inhibit topoisomerase I.[19][20] Other reported mechanisms include the disruption of bacterial membrane potential and DNA damage.[21]

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazoles.

Structure-Activity Relationship (SAR) and Data

The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic scaffold. SAR studies are vital for optimizing lead compounds to enhance activity and improve pharmacokinetic properties.

Key SAR insights from various studies include:

-

Substituents at the 2-position: This is a critical position for modification. The introduction of different aryl or heterocyclic rings can significantly modulate activity. For instance, derivatives with a trifluoromethylphenyl group at this position have shown greater activity against certain bacteria compared to those with a methoxyphenyl group.[18]

-

Substituents on the Benzene Ring: Groups at the 5- and 6-positions of the benzoxazole ring influence the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups like nitro (NO₂) or halogens (Cl, Br) can impact potency.[20][22]

-

Linker Groups: The presence or absence of a linker, such as a methylene bridge (-CH₂-) between the benzoxazole core and a phenyl ring, can affect activity. Studies have found that derivatives without this bridge were more active, possibly due to a more rigid conformation that is favorable for binding to the target enzyme.[1][2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for selected benzoxazole derivatives from the literature, illustrating the impact of structural variations on antimicrobial efficacy.

| Compound/Derivative Structure | Target Microorganism | MIC (µM) | Reference |

| Compound 10 (Benzoxazole-benzimidazole hybrid) | Bacillus subtilis | 1.14 x 10⁻³ | [8] |

| Compound 24 (Benzoxazole-benzimidazole hybrid) | Escherichia coli | 1.40 x 10⁻³ | [8] |

| Compound 13 (Benzoxazole-benzimidazole hybrid) | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [8] |

| Compound 19 (Benzoxazole-benzimidazole hybrid) | Aspergillus niger | 2.40 x 10⁻³ | [8] |

| Compound 1 (Benzoxazole-benzimidazole hybrid) | Candida albicans | 0.34 x 10⁻³ | [8] |

| Derivative 47 (5-chloro, 3-methoxy, 4-morpholinophenyl) | Pseudomonas aeruginosa | 0.25 µg/mL | [22] |

| Derivative 47 (5-chloro, 3-methoxy, 4-morpholinophenyl) | Enterococcus faecalis | 0.5 µg/mL | [22] |

| VId (2-mercapto-N-(4-methoxyphenyl)) | Gram-positive & Gram-negative | Promising Activity | [6] |

Conclusion and Future Directions

Benzoxazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for new antimicrobial agents.[5] Their straightforward synthesis, potent activity against a broad spectrum of pathogens, and well-characterized mechanism of action make them attractive candidates for further development.

Future research should focus on the rational design and synthesis of new analogues based on established SAR to optimize potency and selectivity. It is also critical to advance promising lead compounds into more complex in vivo models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles. As the threat of resistance continues to grow, the exploration of scaffolds like benzoxazole will remain a cornerstone of antimicrobial drug discovery.

References

-

Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved February 21, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved February 21, 2026, from [Link]

-

Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (2011). Der Pharma Chemica. Retrieved February 21, 2026, from [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. Retrieved February 21, 2026, from [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. Retrieved February 21, 2026, from [Link]

-

Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024). UTTAR PRADESH JOURNAL OF ZOOLOGY. Retrieved February 21, 2026, from [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). National Institutes of Health. Retrieved February 21, 2026, from [Link]

-

Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Pharmacology. Retrieved February 21, 2026, from [Link]

-

Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (2018). MDPI. Retrieved February 21, 2026, from [Link]

-

Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Benzoxazoles: Antimicrobial Activity, Docking and Molecular Properties. (2021). Indian Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 21, 2026, from [Link]

-

Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. (2008). National Institutes of Health. Retrieved February 21, 2026, from [Link]

-

Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. (n.d.). Bentham Science. Retrieved February 21, 2026, from [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. Retrieved February 21, 2026, from [Link]

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). American Society for Microbiology. Retrieved February 21, 2026, from [Link]

-

Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved February 21, 2026, from [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health. Retrieved February 21, 2026, from [Link]

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI. Retrieved February 21, 2026, from [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved February 21, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). Trade Science Inc.. Retrieved February 21, 2026, from [Link]

-

Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. (2025). Dove Press. Retrieved February 21, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. Retrieved February 21, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mbimph.com [mbimph.com]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. journals.asm.org [journals.asm.org]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Butyl-5-chloro-1,3-benzoxazole from 2-amino-4-chlorophenol

Technical Application Note: Scalable Synthesis of 2-Butyl-5-chloro-1,3-benzoxazole

Executive Summary

This application note details the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole starting from 2-amino-4-chlorophenol . Benzoxazoles are critical pharmacophores in drug discovery, exhibiting antimicrobial, antiviral, and anticancer properties.[1][2][3]

This guide presents two distinct protocols:

-

Method A (Thermal/PPA): The "Gold Standard" for robustness and scalability, utilizing Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent.

-

Method B (Microwave-Assisted): A high-throughput, solvent-free approach for rapid library generation.[4]

Nomenclature Clarification: In this protocol, "2-Butyl" refers to an n-butyl chain attached at the C2 position of the benzoxazole ring. The required reagent is Pentanoic acid (Valeric acid) . (Note: If the sec-butyl isomer is required, substitute Pentanoic acid with 2-methylbutanoic acid; reaction conditions remain identical.)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an o-aminophenol with a carboxylic acid.[2] The presence of the chlorine atom at the 4-position of the phenol directs the regiochemistry to the 5-position of the benzoxazole ring.

Reaction Pathway:

-

N-Acylation: Nucleophilic attack of the amine on the carboxylic acid (activated by PPA) to form the amide intermediate.

-

Cyclodehydration: Intramolecular attack of the phenolic oxygen on the amide carbonyl, followed by loss of water to aromatize the system.

Figure 1: Mechanistic pathway for the cyclodehydration of aminophenols to benzoxazoles.[5]

Method A: Polyphosphoric Acid (PPA) Cyclization

Status: Preferred Method for Scale-Up (>1g) Mechanism: Acid-catalyzed condensation and dehydration.

Reagents & Equipment

-

2-Amino-4-chlorophenol (1.0 equiv)

-

Pentanoic acid (Valeric acid) (1.1 equiv)

-

Polyphosphoric Acid (PPA) (10–15 g per 1 g of aminophenol)

-

Saturated Sodium Bicarbonate (

) solution -

Overhead stirrer (essential for PPA viscosity)

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with an overhead stirrer, charge 2-amino-4-chlorophenol (e.g., 1.44 g, 10 mmol).

-

Acid Addition: Add Pentanoic acid (1.12 g, 1.2 mL, 11 mmol).

-

Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 15–20 g).

-

Expert Tip: PPA is highly viscous. Warm it slightly (50°C) before pouring to improve handling, but do not overheat before mixing.

-

-

Reaction: Heat the mixture to 140–150°C for 3–4 hours .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting aminophenol is polar; the product will be less polar (higher

).

-

-

Quenching: Allow the dark syrup to cool to ~80°C. Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.

-

Why? Direct neutralization of hot PPA is violent. Dilution with ice first hydrolyzes the PPA to orthophosphoric acid safely.

-

-

Neutralization: Carefully adjust the pH of the aqueous slurry to pH ~8 using saturated

or 10% NaOH.-

Observation: The product typically precipitates as a solid or an oil upon neutralization.

-

-

Workup:

-

If solid: Filter, wash with water, and dry.

-

If oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

Method B: Microwave-Assisted Synthesis

Status: Preferred for Library Generation / Rapid Screening Mechanism: Thermal excitation with rapid solvent-free energy transfer.

Reagents

-

2-Amino-4-chlorophenol (1.0 equiv)

-

Pentanoic acid (1.2 equiv)

-

Catalyst: PPA (catalytic amount, 2 drops) OR Silica Gel support.

Step-by-Step Protocol

-

Mixing: In a microwave-safe vial (e.g., 10 mL crimp top), mix 2-amino-4-chlorophenol (144 mg, 1 mmol) and Pentanoic acid (122 mg, 1.2 mmol).

-

Catalyst: Add 2 drops of PPA or 200 mg of acidic silica gel. Vortex to ensure a homogeneous paste.

-

Irradiation: Seal the vial. Irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 300W).

-

Safety: Ensure the vessel is rated for the pressure generated by water byproduct.

-

-

Extraction: Cool to room temperature. Add Ethyl Acetate (5 mL) directly to the vial and sonicate to dissolve the product.

-

Filtration: Filter through a small pad of Celite (to remove silica/PPA residue).

-

Concentration: Evaporate solvent to yield crude product.

Purification & Characterization

Purification Strategy

| State of Crude | Method | Solvent System |

| Solid | Recrystallization | Ethanol/Water (9:1) or Methanol |

| Oily/Impure | Flash Chromatography | Hexane:Ethyl Acetate (90:10 to 80:20) |

Expert Insight: 5-chlorobenzoxazoles are often crystalline. If the crude is an oil, induce crystallization by scratching the flask with a glass rod in the presence of cold pentane or hexane.

Analytical Data (Expected)

-

Appearance: Off-white to pale yellow crystalline solid or oil.

-

1H NMR (400 MHz,

):- 7.6–7.7 (d, 1H, Ar-H, C4-H)

- 7.4 (d, 1H, Ar-H, C7-H)

- 7.2–7.3 (dd, 1H, Ar-H, C6-H)

-

2.9 (t, 2H,

- 1.8 (m, 2H, alkyl chain)

- 1.4 (m, 2H, alkyl chain)

-

0.9 (t, 3H, terminal

-

Mass Spectrometry (ESI+):

(Calculated MW: 209.67). Look for the characteristic Chlorine isotope pattern (

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis and purification of the target compound.

Troubleshooting & Optimization

-

Low Yield: Often caused by incomplete cyclization (intermediate amide remains). Increase reaction time or temperature. Ensure PPA is fresh (hygroscopic PPA loses potency).

-

Dark/Tarred Product: Reaction temperature too high (>160°C) leads to polymerization. Maintain strict temperature control.

-

Emulsion during Extraction: If using the PPA method, phosphate salts can cause emulsions. Filter the aqueous layer through Celite before extraction if this occurs.

References

-

MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

-

ResearchGate. (2025).[4] Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids.[3][4][11] Retrieved from [Link]

-

National Institutes of Health (PMC). (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles.[4][5][12][11] Retrieved from [Link]

-

Google Patents. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole (Reference for chlorobenzoxazole stability). US Patent 2969370A.[7] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

Application Note & Protocol: Synthesis of N-(4-chloro-2-hydroxyphenyl)pentanamide via Carbodiimide-Mediated Coupling

Introduction: The Significance of N-Aryl Amide Scaffolds

The N-aryl amide linkage is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] These structures offer a unique combination of rigidity, hydrogen bonding capability, and metabolic stability, making them privileged motifs in drug design. The synthesis of N-(4-chloro-2-hydroxyphenyl)pentanamide serves as an excellent case study for the construction of this critical functional group, particularly when dealing with functionalized anilines like 2-amino-4-chlorophenol.

Direct condensation of a carboxylic acid and an amine to form an amide is generally challenging under mild conditions. This is due to a rapid and competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[2][3] To circumvent this, in situ activation of the carboxylic acid is required. This guide provides a comprehensive, field-proven protocol utilizing dicyclohexylcarbodiimide (DCC), a widely used and effective coupling reagent that facilitates amide bond formation under mild conditions.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles.

Reaction Scheme & Mechanism

2.1 Overall Transformation

The reaction involves the coupling of valeric acid (pentanoic acid) and 2-amino-4-chlorophenol in the presence of DCC to yield the desired amide product, N-(4-chloro-2-hydroxyphenyl)pentanamide, and dicyclohexylurea (DCU) as a byproduct.

2.2 Mechanistic Rationale: The Role of DCC

The use of a carbodiimide coupling agent like DCC is essential to prevent the unproductive acid-base neutralization and to activate the carboxylic acid for nucleophilic attack by the amine.[2] The mechanism proceeds through several key steps:

-

Activation of Carboxylic Acid: The process begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (valeric acid). This makes the central carbon of the DCC molecule highly electrophilic.[6][7]

-

Formation of O-Acylisourea Intermediate: The resulting carboxylate anion then acts as a nucleophile, attacking the activated carbodiimide carbon. This forms a highly reactive O-acylisourea intermediate. This intermediate is effectively an "activated ester" with a very good leaving group.[2][4][8]

-

Nucleophilic Attack by Amine: The amino group of 2-amino-4-chlorophenol, now acting as the nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.[6][7]

-

Tetrahedral Intermediate Collapse & Product Formation: A tetrahedral intermediate is formed, which subsequently collapses. This results in the formation of the desired amide bond and the stable, insoluble byproduct, dicyclohexylurea (DCU).[8]

This pathway allows the reaction to proceed efficiently at or below room temperature, preserving sensitive functional groups on the substrates.

Materials & Equipment

| Reagents & Solvents | Grade | Supplier Example | CAS Number |

| 2-Amino-4-chlorophenol | ≥97% | Sigma-Aldrich | 95-85-2 |

| Valeric acid (Pentanoic acid) | ≥99% | Sigma-Aldrich | 109-52-4 |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | 538-75-0 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | 144-55-8 |

| Brine (Saturated NaCl) | Saturated aqueous solution | VWR | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 |

| Equipment |

| 100 mL Round-bottom flask |

| Magnetic stirrer and stir bar |

| Ice bath |

| Septa and nitrogen inlet/outlet needles |

| Syringes |

| Separatory funnel (250 mL) |

| Buchner funnel and filter flask |

| Rotary evaporator |

| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |

| Glassware for recrystallization or column chromatography |

Detailed Experimental Protocol

This protocol is based on a 10.0 mmol scale.

4.1 Reaction Setup & Execution

-

Reactant Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorophenol (1.44 g, 10.0 mmol).

-

Dissolution: Add 40 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Addition of Acid: Add valeric acid (1.09 mL, 1.02 g, 10.0 mmol) to the solution via syringe.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm upon addition of DCC.

-

DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous THF. Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form almost immediately.[9]

-

Reaction Progression: After the DCC solution has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours under a nitrogen atmosphere.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. Spot the starting material (2-amino-4-chlorophenol) and the reaction mixture. The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot indicates reaction progression.

4.2 Work-up & Purification

-

Byproduct Removal: After the reaction is complete, cool the flask again to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a Buchner funnel to remove the white DCU solid. Wash the filter cake with a small amount of cold THF (2 x 5 mL).

-

Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) - to remove any unreacted amine and trace DCC.

-

Saturated NaHCO₃ solution (2 x 30 mL) - to remove unreacted valeric acid.

-

Brine (1 x 30 mL) - to remove residual water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude N-(4-chloro-2-hydroxyphenyl)pentanamide can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel if necessary.

Data Summary & Expected Results

| Parameter | Value | Notes |

| Scale | 10.0 mmol | Based on 2-amino-4-chlorophenol |

| Equivalents | ||

| Valeric Acid | 1.0 eq | |

| DCC | 1.1 eq | A slight excess ensures full conversion of the limiting reagent. |

| Solvent | Anhydrous THF | Aprotic solvent, good for solubility of reactants. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the reaction rate. |

| Reaction Time | 12 - 18 hours | Can be monitored by TLC for completion. |

| Expected Yield | 75-90% | Yields are typically good for DCC couplings.[2] |

| Product Appearance | Off-white to light brown solid | Color depends on the purity of the starting materials. |

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through integrated checkpoints and validation steps:

-

Reaction Monitoring: TLC analysis provides a real-time qualitative assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the product. This prevents premature work-up and ensures maximum conversion.

-

Byproduct Isolation: The precipitation and filtration of DCU is a key validation step. Its near-insolubility in most organic solvents simplifies its removal and provides a visual confirmation that the coupling agent has reacted.[9]

-

Purification: The multi-step aqueous wash is designed to systematically remove specific impurities based on their acid-base properties. This targeted purification is a critical step for obtaining a high-purity product.

-

Final Characterization: The identity and purity of the final, isolated N-(4-chloro-2-hydroxyphenyl)pentanamide should be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. This final step validates the entire synthetic procedure.

Mandatory Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

2-Amino-4-chlorophenol: Harmful if swallowed.[10][11] May cause skin and eye irritation.[12] It is a suspected carcinogen.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.

-

Valeric Acid: Causes severe skin burns and eye damage.[14][15][16] It is harmful if swallowed and may be fatal if inhaled.[14] Handle with extreme care, ensuring no contact with skin or eyes.

-

Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact. It is also toxic and corrosive. Always handle DCC with care in a fume hood and avoid any skin contact.

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable organic solvents. Keep away from ignition sources.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bachem.com [bachem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Preparation of Amides [jove.com]

- 8. Khan Academy [khanacademy.org]

- 9. peptide.com [peptide.com]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [inchem.org]

- 13. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. carlroth.com [carlroth.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Application Note: Cyclization Protocols for 5-Chloro-2-Substituted Benzoxazoles

This Application Note and Protocol Guide details the synthesis of 5-chloro-2-substituted benzoxazoles, a critical scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory properties.

Introduction & Retrosynthetic Logic

The benzoxazole moiety serves as a bioisostere for indole and purine bases, making it invaluable in drug discovery. The 5-chloro-2-substituted variant is particularly significant due to the electronic modulation provided by the chlorine atom at the C5 position, which often enhances lipophilicity and metabolic stability.

Retrosynthetic Disconnection: The most reliable route to 5-chlorobenzoxazoles involves the cyclocondensation of 2-amino-4-chlorophenol with a carboxylic acid (or aldehyde equivalent).

-

Regiochemistry: The starting material, 2-amino-4-chlorophenol, pre-installs the chlorine atom. In the benzoxazole numbering system (O=1, N=3), the carbon bearing the amine (C2 of phenol) becomes the junction C3a, and the carbon bearing the hydroxyl (C1 of phenol) becomes junction C7a. Consequently, the chlorine at C4 of the phenol maps directly to C5 of the benzoxazole ring.

Mechanistic Pathways

Two primary pathways are detailed below:

-

Condensation-Dehydration (Method A): Reaction with carboxylic acids using strong acid catalysis (e.g., PPA).

-

Oxidative Cyclization (Method B): Reaction with aldehydes to form a Schiff base, followed by oxidative ring closure.

Figure 1: Dual synthetic pathways for accessing 5-chlorobenzoxazoles.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclodehydration

Best for: Stable substrates, gram-scale synthesis, and commercially available carboxylic acids. Mechanism: PPA acts as both a solvent and a Lewis acid/dehydrating agent, facilitating the formation of the amide bond and the subsequent intramolecular attack of the phenolic oxygen onto the carbonyl carbon.

Materials

-

2-Amino-4-chlorophenol (1.0 equiv)

-

Aryl/Alkyl Carboxylic Acid (1.1 equiv)[1]

-

Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

-

Sodium Bicarbonate (sat.[2] aq.)

-

Ice water

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), mix 2-amino-4-chlorophenol (10 mmol, 1.44 g) and the desired carboxylic acid (11 mmol).

-

Addition: Add PPA (approx. 20 g) to the mixture.

-

Reaction: Heat the mixture to 160–180 °C in an oil bath with stirring. Maintain this temperature for 3–4 hours .

-

Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aminophenol indicates completion.

-

-

Quenching: Cool the reaction mixture to ~60–80 °C (do not allow to solidify completely). Pour the syrup slowly into crushed ice (200 g) with vigorous stirring.

-

Neutralization: Neutralize the resulting slurry with saturated sodium bicarbonate solution until pH ~7–8. A solid precipitate should form.

-

Workup: Filter the solid. Wash with cold water (3 x 20 mL).

-

Purification: Recrystallize from ethanol or ethanol/water mixtures. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc).[2]

Method B: Oxidative Cyclization of Schiff Bases

Best for: Acid-sensitive substrates, library generation, and mild conditions. Mechanism: Formation of an imine (Schiff base) followed by oxidative closure using reagents like MnO₂, DDQ, or PhI(OAc)₂.

Materials

-

2-Amino-4-chlorophenol (1.0 equiv)

-

Oxidant: Manganese Dioxide (MnO₂) (activated, 5.0 equiv) OR DDQ (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Drying agent: Na₂SO₄[3]

Step-by-Step Protocol

-

Schiff Base Formation: In a flask, dissolve 2-amino-4-chlorophenol (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL). Reflux for 2 hours.

-

Oxidation: Dissolve the isolated Schiff base (or crude residue) in DCM (10 mL).

-

Cyclization: Add activated MnO₂ (5.0 mmol). Stir the suspension at room temperature for 12–24 hours .

-

Alternative: Use DDQ (1.1 mmol) in dioxane at room temperature for 1–2 hours for faster kinetics.

-

-

Workup: Filter the mixture through a pad of Celite to remove the oxidant. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash chromatography.

Method C: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening, rapid synthesis, and solvent-free conditions.

Protocol

-

Mix: Combine 2-amino-4-chlorophenol (1.0 mmol) and carboxylic acid (1.0 mmol) in a microwave-safe vial.

-

Catalyst: Add K-10 Montmorillonite clay (200 mg) or a drop of Methanesulfonic acid (MSA) .

-

Irradiation: Irradiate at 300 W (maintaining ~130 °C) for 5–10 minutes .

-

Extraction: Extract the product with hot ethanol or ethyl acetate, filter off the solid catalyst, and concentrate.

Data Summary & Comparison

| Parameter | Method A (PPA) | Method B (Oxidative) | Method C (Microwave) |

| Reaction Time | 3–5 Hours | 12–24 Hours (RT) | 5–15 Minutes |

| Temperature | 160–180 °C | 25–80 °C | 130 °C |

| Yield (Typical) | 75–90% | 60–85% | 80–95% |

| Atom Economy | High (Water byproduct) | Lower (Oxidant waste) | Very High |

| Scope | Acid-stable groups | Acid-sensitive groups | Broad |

| Key Risk | Charring/Polymerization | Over-oxidation | Pressure buildup |

Critical Control Points & Troubleshooting

Regioselectivity Verification

While 2-amino-4-chlorophenol directs the chlorine to the 5-position, side reactions can occur.

-

Validation: Use 1H NMR . The 5-chloro substitution pattern typically shows a doublet (J ~2 Hz) for the proton at C4 (meta to nitrogen), a doublet of doublets for C6, and a doublet for C7.

-

Expected Shift: The C4 proton (between N and Cl) is often the most deshielded aromatic proton on the benzo-ring, appearing around 7.6–7.8 ppm.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete dehydration | Increase temperature to 180°C; ensure PPA is fresh (viscous). |

| Sticky Black Tar | Polymerization of phenol | Conduct reaction under Nitrogen; reduce temperature slightly. |

| Incomplete Cyclization (Method B) | Weak Oxidant | Switch from air/O2 to DDQ or PhI(OAc)2; ensure Schiff base formation is complete first. |

| Product Impurity | Unreacted Aminophenol | Aminophenols oxidize easily to dark impurities. Perform rapid column chromatography immediately after workup. |

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Benzoxazoles. Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from

-

MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules 2022.[3][6] Retrieved from

-

National Institutes of Health (NIH). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles. PMC Article. Retrieved from

-

PrepChem. Preparation of 2-amino-4-chlorophenol. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Электронный научный архив УрФУ: MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines [elar.urfu.ru]

Application Note: High-Yield Synthesis of 5-Chlorobenzoxazole via Polyphosphoric Acid (PPA) Cyclodehydration

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-chlorobenzoxazole (CAS: 17200-29-2) via the condensation of 2-amino-4-chlorophenol with formic acid utilizing Polyphosphoric Acid (PPA) as both the reaction solvent and cyclodehydration catalyst.

While traditional methods for benzoxazole synthesis often require high-boiling solvents or complex coupling agents, the PPA-mediated route offers a "one-pot" advantage by driving the equilibrium toward the heterocycle through efficient water sequestration. This guide addresses the critical handling of viscous PPA, oxidative sensitivity of the aminophenol precursor, and downstream purification strategies to ensure pharmaceutical-grade purity (>98%).

Mechanistic Insight & Rationale

Why Polyphosphoric Acid (PPA)?

The conversion of

-

Dual Functionality: It acts as a Brønsted acid to activate the carbonyl and a Lewis acid/dehydrating agent to sequester the water byproduct, driving the reaction to completion (Le Chatelier’s principle).

-

Solvent Properties: Its high viscosity and thermal stability allow reactions to proceed at the elevated temperatures (120–150°C) required for the cyclization step without the need for pressure vessels.

Reaction Pathway

The mechanism proceeds via the nucleophilic attack of the amine on the protonated formic acid species, forming an intermediate

Figure 1: Acid-catalyzed cyclodehydration mechanism of 5-chlorobenzoxazole formation.

Experimental Protocol

Materials & Reagents

| Reagent | CAS | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Amino-4-chlorophenol | 95-85-2 | 143.57 | 1.0 | Limiting Reagent |

| Formic Acid (98%+) | 64-18-6 | 46.03 | 1.2 - 1.5 | Reagent |

| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~10-15 wt% | Solvent/Catalyst |

| Sodium Bicarbonate | 144-55-8 | 84.01 | N/A | Neutralization |

| Ethyl Acetate | 141-78-6 | 88.11 | N/A | Extraction Solvent |

Critical Material Note: 2-Amino-4-chlorophenol is prone to air oxidation (turning dark brown/black). Ensure the starting material is a light tan/grey powder. If dark, recrystallize from ethanol prior to use to avoid tar formation.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

PPA Preparation: Weigh 30 g of PPA into a 100 mL round-bottom flask (RBF).

-

Technique Tip: PPA is extremely viscous at room temperature.[2] Warm the PPA container to 60°C in an oven or water bath to facilitate pouring.

-

-

Pre-heating: Place the RBF in an oil bath and heat to 80°C with gentle stirring (overhead stirrer recommended; magnetic bars may seize).

-

Reagent Addition:

-

Add 2.87 g (20 mmol) of 2-amino-4-chlorophenol to the warm PPA.

-

Add 1.13 mL (30 mmol) of Formic Acid dropwise.

-

Note: Evolution of heat and minor gas may occur.

-

Phase 2: Cyclization

-

Ramp Temperature: Increase the oil bath temperature to 130–140°C .

-

Reaction Time: Stir at this temperature for 3–4 hours .

-

Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting aminophenol (polar, lower R_f) should disappear, replaced by the less polar benzoxazole (higher R_f).

-

Phase 3: Workup (The "Quench")

-

Cooling: Allow the reaction mixture to cool to approximately 80°C. Do not cool to room temperature, or the PPA will solidify into a glass-like mass.

-

Hydrolysis: Pour the warm reaction mixture slowly into a beaker containing 200 g of crushed ice with vigorous stirring.

-

Safety: The hydrolysis of PPA is exothermic. Add slowly to prevent splashing.

-

-

Neutralization: Once the ice melts, the solution will be acidic. Slowly add solid

or

Phase 4: Purification

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

). -

Washing: Wash combined organics with Brine (

) and water ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Final Polish: The crude solid is often sufficiently pure. If necessary, purify via:

-

Recrystallization: Ethanol/Water (9:1).

-

Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (9:1).

-

Workflow Visualization

Figure 2: Operational workflow for the PPA-mediated synthesis of 5-chlorobenzoxazole.

Characterization & Validation

To validate the synthesis, compare your isolated product against these standard physicochemical properties.

Physical Properties[3][4][5][6][7]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 42–46°C [Ref 3].[3]

Spectroscopic Data (Expected)

-

NMR (400 MHz,

- 8.10 (s, 1H, C2-H ) — Diagnostic peak for benzoxazole ring formation.

-

7.75 (d,

-

7.50 (d,

-

7.35 (dd,

-

MS (EI):

153 (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Tarred Product | Oxidation of starting material. | Recrystallize 2-amino-4-chlorophenol before use; run reaction under |

| Low Yield | Incomplete Cyclization. | Ensure temp reaches >130°C; Extend time to 5 hours. |

| Solid PPA in Flask | Cooled too much before quench. | Re-heat flask to 80°C to liquefy PPA before pouring into ice. |

| Emulsion during Workup | PPA salts acting as surfactants. | Filter the biphasic mixture through Celite; add more Brine. |

References

-

Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzoxazoles.[4][5][6] Journal of the American Chemical Society, 79(2), 427–429.

-

Popp, F. D., & McEwen, W. E. (1958). Polyphosphoric Acid as a Reagent in Organic Chemistry.[2][4][5][7] Chemical Reviews, 58(2), 321–401.

-

Sigma-Aldrich. (n.d.).[8] 5-Chlorobenzoxazole Product Sheet.[8] Retrieved October 24, 2023.

-

Kashid, G. M., et al. (2023).[9] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[10] RSC Advances.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. ccsenet.org [ccsenet.org]

- 3. 5-氯苯并唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-chlorobenzoxazole 97 61-80-3 [sigmaaldrich.com]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-5-chloro-1,3-benzoxazole

Welcome to the technical support resource for the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven solutions and optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole.

Q1: My overall yield for the synthesis is consistently low. What are the first things I should check?

A1: Low yield is a frequent issue in benzoxazole synthesis.[1] A systematic troubleshooting approach is essential. Begin by investigating these primary factors:

-

Purity of Starting Materials: Impurities in your 2-amino-4-chlorophenol or pentanoic acid can significantly inhibit the reaction.[1] 2-aminophenols are particularly susceptible to air oxidation, indicated by a darkening in color, which can introduce reaction-hindering impurities.[2] We strongly recommend verifying the purity of your reagents and purifying them by recrystallization if necessary.[2]

-

Catalyst Activity: If you are using a catalyst, its efficacy is critical. For recyclable catalysts, ensure they have not lost activity. In some cases, screening different types of catalysts (e.g., Brønsted vs. Lewis acids) or optimizing the catalyst loading is necessary.[1][3]

-

Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the cyclization step.[1] Conversely, excessively high temperatures can lead to the decomposition of reactants or the final product.[3]

-

Moisture Control: The final dehydration step to form the benzoxazole ring is critical. Ensure you are using anhydrous solvents and a dry reaction atmosphere, as water can inhibit this equilibrium-driven process.

Q2: I'm observing a significant side product that seems to be the intermediate amide. How can I drive the reaction to completion?

A2: The formation of a stable N-(5-chloro-2-hydroxyphenyl)pentanamide intermediate is a classic sign of incomplete cyclization.[1][3] This indicates that the initial acylation is successful, but the subsequent intramolecular cyclodehydration is the bottleneck. To promote full cyclization, consider the following:

-

Increase Reaction Temperature: Higher temperatures often provide the necessary energy for the cyclization to proceed.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

-

Use a Stronger Dehydrating Acid/Catalyst: Catalysts like methanesulfonic acid or polyphosphoric acid (PPA) are highly effective not only in catalyzing the initial acylation but also in promoting the subsequent dehydration step.[4][5]

-

Extend Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Continuous monitoring via TLC will help determine the point of maximum conversion.[3]

Q3: My 2-amino-4-chlorophenol starting material has darkened. Is it still usable?

A3: It is highly inadvisable to use darkened 2-amino-4-chlorophenol without purification. The dark color is a result of oxidation from exposure to air, which creates impurities that can interfere with the condensation and cyclization steps, ultimately leading to lower yields and complex purification challenges.[2] It is best practice to purify the material by recrystallization before use to ensure optimal results.[2]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis, with detailed causal analysis and corrective actions.

Issue 1: Reaction Stalls and Does Not Proceed to Completion

-

Observation: TLC analysis shows the presence of starting materials and some intermediate, but the product spot fails to intensify over an extended period.

-

Probable Cause & Solution:

-

Insufficient Temperature: The activation energy for the intramolecular cyclization may not have been reached.

-

Catalyst Deactivation/Inhibition: The catalyst may have been poisoned by impurities in the starting materials or solvent, or it may simply not be active enough for this specific transformation.

-

Corrective Action: First, ensure your reagents are pure.[1] If the reaction still stalls, consider adding a fresh portion of the catalyst.[1] If that fails, a more potent catalyst may be required. For instance, if a mild Lewis acid is ineffective, switching to a strong Brønsted acid like methanesulfonic acid can often drive the reaction to completion.[2][5]

-

-

Issue 2: Multiple Side Products Complicate Purification

-

Observation: The crude reaction mixture shows multiple spots on the TLC plate, making isolation of the desired 2-Butyl-5-chloro-1,3-benzoxazole difficult.

-

Probable Cause & Solution:

-

Self-Condensation of 2-amino-4-chlorophenol: At high temperatures or under harsh acidic/basic conditions, 2-aminophenols can dimerize or polymerize.[1]

-

Corrective Action: Attempt the reaction at a lower temperature for a longer duration. A gradual, one-pot procedure where the carboxylic acid is activated in situ before adding the aminophenol can minimize self-condensation.[5]

-

-

Decomposition: The target molecule or intermediates may be degrading under the reaction conditions.

-

Corrective Action: Optimize the reaction temperature by performing a screening study.[3] It is crucial to find a balance where the reaction proceeds at a reasonable rate without causing degradation.

-

-

Visual Troubleshooting Workflow

The following decision tree provides a systematic guide to troubleshooting common synthesis issues.

Caption: Troubleshooting decision tree for benzoxazole synthesis.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing 2-Butyl-5-chloro-1,3-benzoxazole.

Protocol 1: One-Pot Synthesis using Methanesulfonic Acid

This method is robust and leverages an inexpensive, effective catalyst for direct condensation.[5]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (1.0 mmol, 143.6 mg) and pentanoic acid (1.1 mmol, 112.3 mg).

-

Catalyst Addition: To this mixture, carefully add methanesulfonic acid (2.5 mmol, 0.16 mL).[2][4]

-

Heating and Monitoring: Heat the reaction mixture to 110-120°C.[2][4] Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Microwave-Assisted Synthesis

This approach offers a significant reduction in reaction time and is suitable for rapid library synthesis.[4]

-

Reactant Mixing: In a microwave-safe vessel, combine 2-amino-4-chlorophenol (1.0 mmol, 143.6 mg) and pentanoic acid (1.0 mmol, 102.1 mg).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture (e.g., at 300 W) for 5-15 minutes. Monitor the reaction by TLC to determine the optimal irradiation time.

-

Work-up and Purification: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., dichloromethane). Purify the product using column chromatography on silica gel as described in Protocol 1.

Data Summary: Comparison of Synthetic Conditions

The choice of methodology can significantly impact the outcome. The table below summarizes typical results for different conditions based on analogous benzoxazole syntheses.

| Method | Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference |

| Conventional Heating | Methanesulfonic Acid | 120°C | 2-4 h | 85-95% | [5] |

| Microwave Irradiation | Catalyst-Free | 150°C (set) | 10-15 min | 80-90% | [4] |

| Ionic Liquid Gel | BAIL Gel | 130°C | 5 h | ~90% | [7] |

This data is generalized and may require optimization for this specific substrate.

Reaction Mechanism and Scientific Rationale